molecular formula C19H15NSn B14738776 Triphenylstannanecarbonitrile CAS No. 2179-93-3

Triphenylstannanecarbonitrile

Cat. No.: B14738776
CAS No.: 2179-93-3
M. Wt: 376.0 g/mol
InChI Key: CJEBLOABQNDNER-UHFFFAOYSA-N
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Description

Triphenylstannanecarbonitrile is an organotin compound with the molecular formula C₁₉H₁₅NSn, comprising three phenyl groups (Ph), a tin (Sn) atom, and a carbonitrile (CN) functional group. Organotin compounds are widely used in catalysis, polymer stabilization, and organic synthesis due to their unique electronic and steric properties . While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

CAS No.

2179-93-3

Molecular Formula

C19H15NSn

Molecular Weight

376.0 g/mol

IUPAC Name

triphenylstannylformonitrile

InChI

InChI=1S/3C6H5.CN.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;;

InChI Key

CJEBLOABQNDNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylstannanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of triphenylstannyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Triphenylstannanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can convert this compound into other organotin compounds.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenyltin oxide, while substitution reactions can produce a variety of substituted organotin compounds.

Scientific Research Applications

Triphenylstannanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of triphenylstannanecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Triphenylstannanecarbonitrile vs. 6-(Tributylstannanyl)-3-Pyridinecarbonitrile
  • Substituents :
    • This compound: Three phenyl groups (bulky, electron-donating) and a nitrile.
    • 6-(Tributylstannanyl)-3-Pyridinecarbonitrile (CAS 876518-73-9) : Three butyl groups (less bulky, electron-donating) and a pyridine-linked nitrile.
  • Impact :
    • The phenyl groups in this compound provide greater steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing thermal stability.
    • The pyridine ring in the latter compound may facilitate coordination to metal catalysts, making it more suitable for cross-coupling reactions.
This compound vs. Tetravinylstannane
  • Substituents :
    • Tetravinylstannane (CAS 1112-56-7) : Four vinyl groups (electron-rich, polymerizable).
  • Impact :
    • Vinyl groups enable polymerization applications, whereas the nitrile group in this compound may favor electrophilic reactivity (e.g., nitrile hydrolysis or cycloadditions).
This compound vs. 3-Phenyl-3-oxetanecarbonitrile
  • Structure :
    • 3-Phenyl-3-oxetanecarbonitrile : A carbonitrile attached to an oxetane ring (strained four-membered ring) with a phenyl group.
  • Impact :
    • The oxetane ring introduces ring-strain reactivity, while the tin center in this compound enables catalytic or stoichiometric metal-mediated reactions.

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₉H₁₅NSn ~348.04* Sn-Ph₃, CN
6-(Tributylstannanyl)-3-Pyridinecarbonitrile C₁₈H₂₅NSSn 412.16 Sn-Bu₃, Pyridine-CN
Tetravinylstannane C₈H₁₂Sn 226.88 Sn-(CH₂=CH)₄
3-Phenyl-3-oxetanecarbonitrile C₁₀H₉NO 159.19 Oxetane, CN, Ph

*Calculated based on formula.

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